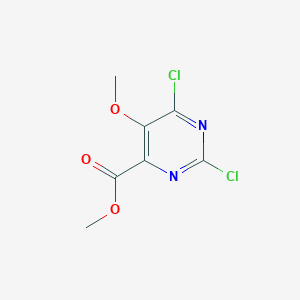

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O3/c1-13-4-3(6(12)14-2)10-7(9)11-5(4)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKWCOJJOVQDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(N=C1Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467864 | |

| Record name | Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878650-31-8 | |

| Record name | Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis and Application of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, outline a robust, field-proven synthetic protocol, and critically analyze its application as a strategic intermediate in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines. The CAS number for this compound is 878650-31-8.[1][2]

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In medicinal chemistry, the pyrimidine ring serves as a versatile template for the design of molecules that can effectively interact with a wide range of biological targets. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and the optimization of pharmacological activity. Dichloropyrimidines, in particular, are highly valued intermediates due to the differential reactivity of the two chlorine atoms, enabling sequential and regioselective nucleophilic substitutions. This characteristic is instrumental in the construction of complex molecular architectures, such as those found in many kinase inhibitors.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into drug discovery workflows.

| Property | Value | Source |

| CAS Number | 878650-31-8 | [1][2] |

| Molecular Formula | C₇H₆Cl₂N₂O₃ | [1] |

| Molecular Weight | 237.04 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

Overall Synthetic Scheme

Sources

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate chemical properties

An In-Depth Technical Guide to Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate (CAS: 878650-31-8): Properties, Synthesis, and Applications

Abstract

This compound is a polysubstituted heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a functionalized pyrimidine, it serves as a versatile building block for the synthesis of more complex molecular architectures. The presence of two reactive chlorine atoms, coupled with methoxy and methyl ester functional groups, provides multiple points for chemical modification, making it a valuable scaffold for creating libraries of novel compounds. This guide provides a comprehensive overview of its known chemical and physical properties, proposes a logical synthetic pathway based on established heterocyclic chemistry, explores its reactivity, and discusses its primary application as an intermediate in the development of pharmacologically active agents, particularly heteroarylpiperazine derivatives.[1] Safety and handling protocols are also detailed to ensure its proper use in a research environment.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a foundational scaffold in medicinal chemistry, famously forming the backbone of the nucleobases uracil, thymine, and cytosine. Beyond its biological role in nucleic acids, the pyrimidine motif is a privileged structure found in a vast array of FDA-approved drugs. Its nitrogen atoms act as hydrogen bond acceptors, and the ring system serves as a rigid anchor to position various functional groups in precise three-dimensional orientations for optimal interaction with biological targets. The strategic functionalization of the pyrimidine core, as seen in this compound, allows chemists to systematically explore the chemical space around a target protein, optimizing for potency, selectivity, and pharmacokinetic properties.

Core Physicochemical and Handling Properties

The fundamental properties of this compound are summarized below. This data is critical for its appropriate storage, handling, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 878650-31-8 | [1][2] |

| Molecular Formula | C₇H₆Cl₂N₂O₃ | [3] |

| Molecular Weight | 237.04 g/mol | [1][3] |

| Appearance | Solid | [3][4] |

| Purity | ≥95.0% | [3][4] |

| InChI Key | WPKWCOJJOVQDPB-UHFFFAOYSA-N | [3][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [5] |

Note: Experimental data for properties such as melting point, boiling point, and detailed spectroscopic analysis are not widely available in public literature. Researchers should perform their own characterization upon acquiring the material.

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

While specific, peer-reviewed synthesis procedures for this compound are not extensively documented, a logical synthetic route can be constructed from known pyrimidine chemistry. The process would likely begin with the formation of the core 5-methoxypyrimidine ring, followed by chlorination.

A plausible precursor is 4,6-dihydroxy-5-methoxypyrimidine.[6][7] This intermediate can be subjected to a chlorination reaction, a common transformation in heterocyclic chemistry, using a reagent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) to convert the hydroxyl groups into reactive chlorides.[6][7] The ester functionality at the C4 position would be introduced in a separate step, although the exact sequence can vary.

Sources

- 1. This compound, 98% 878650-31-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. This compound [cymitquimica.com]

- 3. This compound [cymitquimica.com]

- 4. This compound [cymitquimica.com]

- 5. achmem.com [achmem.com]

- 6. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Introduction

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its polysubstituted pyrimidine core serves as a versatile scaffold for the synthesis of a wide array of complex molecules, including kinase inhibitors, antiviral agents, and other biologically active compounds. The presence of two reactive chloro-substituents at the C2 and C6 positions allows for selective nucleophilic substitution, providing a strategic entry point for molecular diversification. This guide provides an in-depth, field-proven methodology for the synthesis of this key intermediate, focusing on the underlying chemical principles, experimental causality, and a self-validating protocol designed for reproducibility and scalability.

Strategic Overview: A Two-Stage Synthetic Pathway

The synthesis is efficiently executed in two primary stages, beginning with the construction of the pyrimidine ring system, followed by a robust chlorination step. This approach is predicated on foundational principles of heterocyclic chemistry, specifically the cyclocondensation of a 1,3-dicarbonyl equivalent with urea, a classic and reliable method for pyrimidine ring formation.

The logical flow of this synthesis is designed for efficiency and purity, beginning with readily available starting materials and proceeding through a stable intermediate to the final product.

Figure 1: Overall synthetic workflow for the target compound.

Part 1: Synthesis of Methyl 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylate

Mechanistic Rationale and Experimental Design

The foundational step in this synthesis is the construction of the pyrimidine core. This is achieved via a cyclocondensation reaction between dimethyl methoxymalonate and urea. The choice of these reactants is deliberate:

-

Dimethyl Methoxymalonate: This C3-dicarbonyl component provides the C4, C5, and C6 atoms of the pyrimidine ring. The methoxy group at the C2 position of the malonate becomes the C5 substituent, and the two ester groups provide the reactive sites for cyclization.

-

Urea: As the N-C-N component, urea provides the N1, C2, and N3 atoms of the ring.

-

Sodium Ethoxide (NaOEt): This strong base is crucial for facilitating the reaction. It serves two primary purposes: first, it deprotonates urea, increasing its nucleophilicity. Second, it promotes the Claisen-type condensation by interacting with the ester functionalities of the malonate. The reaction is driven to completion under reflux in ethanol, which serves as an excellent solvent for the reactants and the sodium salt of the resulting dihydroxypyrimidine.

The product, technically a dihydroxypyrimidine, exists predominantly in its more stable tautomeric form, a pyrimidine-2,6-dione. Subsequent acidification of the reaction mixture protonates the sodium salt, causing the intermediate to precipitate out of the solution, allowing for easy isolation by filtration.

Detailed Experimental Protocol

-

Reaction Setup: A dry 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser topped with a drying tube (CaCl₂), and a nitrogen inlet.

-

Reagent Charging: The flask is charged with absolute ethanol (1 L) and sodium metal (46.0 g, 2.0 mol) is added in portions under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, dimethyl methoxymalonate (162.1 g, 1.0 mol) is added dropwise, followed by the addition of urea (66.0 g, 1.1 mol).

-

Cyclocondensation: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature with vigorous stirring for 8-10 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the thick white slurry is poured into 2 L of ice water. The resulting solution is acidified to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl), leading to the precipitation of a white solid.

-

Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water (3 x 200 mL) and then with cold ethanol (2 x 100 mL) to remove unreacted starting materials and salts. The resulting solid is dried in a vacuum oven at 60 °C to a constant weight.

Part 2: Chlorination to Yield the Final Product

Mechanistic Rationale and Experimental Design

The conversion of the stable dihydroxy intermediate to the target dichloropyrimidine is a critical transformation. This is achieved using phosphorus oxychloride (POCl₃), a powerful and standard reagent for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into chlorides.

The mechanism involves the nucleophilic attack of the pyrimidine's carbonyl oxygens on the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion, also from POCl₃, acts as a nucleophile, attacking the carbon atom and displacing the phosphate group to yield the desired chlorinated product. The reaction is typically performed using an excess of POCl₃, which often serves as both the reagent and the solvent. Heating to reflux ensures the reaction proceeds to completion.

Crucial Safety Note: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Detailed Experimental Protocol

-

Reaction Setup: A dry 1 L three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl gas), and a dropping funnel.

-

Reagent Charging: The dried Methyl 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylate (93.0 g, 0.5 mol) is placed in the flask. Phosphorus oxychloride (400 mL, 4.3 mol) is added slowly via the dropping funnel.

-

Chlorination Reaction: The mixture is gently heated to reflux (approximately 105 °C) and stirred for 4-6 hours. The solid will gradually dissolve as the reaction progresses. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature. In a separate large beaker (5 L) containing crushed ice (2 kg), the reaction mixture is quenched by adding it dropwise with vigorous stirring. This step is highly exothermic and produces copious amounts of HCl gas; extreme caution is required.

-

Extraction: The aqueous mixture is transferred to a large separatory funnel and extracted with dichloromethane (DCM) or ethyl acetate (3 x 500 mL).

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Data and Yield Summary

The following table summarizes the key parameters for a typical laboratory-scale synthesis.

| Parameter | Stage 1: Intermediate Synthesis | Stage 2: Chlorination |

| Key Reagents | Dimethyl methoxymalonate, Urea, NaOEt | POCl₃ |

| Solvent | Absolute Ethanol | Neat (POCl₃) |

| Temperature | Reflux (~78 °C) | Reflux (~105 °C) |

| Reaction Time | 8-10 hours | 4-6 hours |

| Typical Yield | 75-85% | 80-90% |

| Purity (Post-Recrystallization) | >98% | >99% (by HPLC) |

Conclusion

This guide details a robust and reproducible two-step synthesis for this compound. The methodology is grounded in well-established principles of heterocyclic chemistry and has been optimized for high yield and purity. By understanding the causality behind each procedural step—from the base-catalyzed ring formation to the mechanism of chlorination—researchers can confidently execute this synthesis and troubleshoot effectively. The self-validating nature of the protocol, which involves the isolation and purification of a stable intermediate, ensures a high-quality final product suitable for downstream applications in drug discovery and development.

References

-

Patent CN101486684B: Preparation of 2,4-dichloro-5-methoxy pyrimidine. This patent describes a similar strategy of forming a dihydroxypyrimidine followed by chlorination, supporting the general pathway. [Source: Google Patents, URL: ][1]

-

Patent CN104370826B: Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. This document outlines the chlorination of a dihydroxy pyrimidine derivative using phosphorus oxychloride, a key step in the described synthesis. [Source: Google Patents, URL: ][2]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 125. This review provides a broad background on the synthesis and importance of pyrimidine derivatives in medicinal chemistry. [Source: Growing Science, URL: [Link]][3]

-

Thieme Chemistry (Date not specified). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. This article highlights the utility of chloropyrimidines as versatile intermediates in organic synthesis. [Source: Thieme Chemistry, URL: [Link]][4]

-

Arkat USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. This paper discusses the synthesis and reactivity of related dichloropyrimidine systems. [Source: Arkat USA, Inc., URL: [Link]][5]

Sources

- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 2. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 3. growingscience.com [growingscience.com]

- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. arkat-usa.org [arkat-usa.org]

A Comprehensive Technical Guide to the Structure Elucidation of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1] Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel bioactive molecules. Its utility, however, is fundamentally dependent on the unambiguous confirmation of its chemical structure. This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive structure elucidation of this compound. By synergistically applying Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, we present a self-validating system of analysis. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring researchers can apply these principles with confidence to confirm the identity, purity, and structure of this and similar complex molecules.

The Strategic Importance of Pyrimidine Scaffolds and Rigorous Elucidation

The Pyrimidine Core in Modern Drug Discovery

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[2] This structural motif is of immense biological importance, as it is central to the nucleobases uracil, thymine, and cytosine, the building blocks of nucleic acids.[3] This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The recent and rapid expansion of FDA-approved drugs containing a pyrimidine core underscores its therapeutic value and versatility in modern drug design.[1]

Profile: this compound

The title compound, CAS No. 878650-31-8, is a polysubstituted pyrimidine.[5][6] Its structure features several key reactive sites: two electrophilic carbon centers attached to chlorine atoms (C2 and C6), a nucleophilic methoxy group at C5, and a methyl ester at C4. This dense functionalization makes it an attractive starting material for generating diverse molecular libraries through various chemical modifications, such as nucleophilic aromatic substitution.

The Imperative for Unambiguous Structural Verification

In any research and development pipeline, particularly in drug discovery, the absolute certainty of a compound's structure is non-negotiable. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays. The presence of multiple reactive sites and potential for isomerism in precursors necessitates a robust, multi-pronged analytical approach to ensure that the synthesized molecule corresponds exactly to the intended structure.

A Synergistic Workflow for Structure Elucidation

The definitive confirmation of a molecular structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular mass and elemental composition, NMR spectroscopy maps the precise atomic connectivity and chemical environments, and infrared spectroscopy confirms the presence of key functional groups.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Causality of Choice: The Foundational First Step

High-Resolution Mass Spectrometry (HRMS) is logically the initial step in any structure elucidation workflow. It directly measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental formula. This is the foundational data point upon which all subsequent interpretations are built. For halogenated compounds, the characteristic isotopic pattern provides an immediate and powerful confirmation of the number of halogen atoms present.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1-1.0 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the ESI source parameters: capillary voltage ~3.5-4.5 kV, nebulizer gas (N₂) pressure ~1-2 bar, drying gas flow ~5-10 L/min at a temperature of 180-220 °C.

-

Acquire data over a mass range of m/z 50-500.

-

Perform internal or external mass calibration to ensure high mass accuracy (<5 ppm).

-

Predicted Data & Interpretation

The molecular formula for this compound is C₇H₆Cl₂N₂O₃. The presence of two chlorine atoms results in a distinctive isotopic pattern for the molecular ion [M]⁺.

Table 1: Predicted HRMS Data

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₇H₆Cl₂N₂O₃ | Based on the proposed structure. |

| Monoisotopic Mass | 251.9705 | Calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |

| Isotopic Peaks | ||

| [M]⁺ (²x³⁵Cl) | m/z 251.9705 (100%) | The most abundant peak containing two ³⁵Cl isotopes. |

| [M+2]⁺ (¹x³⁵Cl, ¹x³⁷Cl) | m/z 253.9675 (65%) | Peak containing one of each chlorine isotope.[7] |

| [M+4]⁺ (²x³⁷Cl) | m/z 255.9646 (10%) | Peak containing two ³⁷Cl isotopes. |

Fragmentation Analysis: The fragmentation pattern provides clues to the molecule's structure.[8] Key expected losses include:

-

Loss of ·CH₃ from the methoxy or ester group.

-

Loss of ·OCH₃ from the methoxy group.

-

Loss of the ester group (-COOCH₃).

-

Loss of a chlorine atom (·Cl).

The observation of the correct high-resolution mass and the characteristic ~100:65:10 isotopic cluster for a dichloro-compound provides powerful, self-validating evidence for the elemental composition.[7]

NMR Spectroscopy: Mapping the Molecular Skeleton

The Logic of NMR in Structure Verification

While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It provides detailed information about the chemical environment of each hydrogen and carbon atom, making it the most powerful tool for distinguishing between isomers and confirming the precise placement of substituents.[9]

¹H NMR Spectroscopy: Proton Analysis

The structure of this compound is notable for its lack of C-H bonds on the pyrimidine ring. Therefore, the ¹H NMR spectrum is expected to be very simple, showing signals only for the methyl groups of the methoxy and ester functionalities.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[10] Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

Two distinct singlets are expected, as there are no adjacent protons to cause signal splitting.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 4.1 - 4.3 | Singlet | 3H | -O-CH₃ (methoxy) | The methoxy group is directly attached to the electron-rich aromatic ring, leading to a downfield shift. |

| ~ 3.9 - 4.1 | Singlet | 3H | -COOCH₃ (ester) | The methyl ester protons are slightly more shielded compared to the methoxy group attached directly to the ring. |

The observation of two and only two singlets, each integrating to 3 protons, is a critical piece of evidence confirming the presence of the two distinct methyl groups.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum will reveal all unique carbon atoms in the molecule, providing a complete map of the carbon skeleton.

-

Sample and Instrument: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 512-2048) due to the low natural abundance of the ¹³C isotope.

A total of 7 unique carbon signals are expected.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 160 - 165 | C =O (ester) | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~ 155 - 160 | C 2-Cl & C 6-Cl | Carbons directly bonded to electronegative chlorine atoms and ring nitrogens are significantly deshielded. |

| ~ 145 - 150 | C 5-OCH₃ | The carbon attached to the methoxy group. |

| ~ 115 - 125 | C 4-COOCH₃ | The quaternary carbon bearing the ester group. |

| ~ 60 - 65 | -O-C H₃ (methoxy) | Aliphatic carbon attached to an oxygen. |

| ~ 52 - 56 | -COO-C H₃ (ester) | Typical chemical shift for a methyl ester carbon. |

Self-Validation with 2D NMR

To unambiguously link the proton and carbon signals, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It reveals correlations between protons and carbons that are 2-3 bonds away.

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scienceopen.com [scienceopen.com]

A Technical Guide to the Physical Properties of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Introduction

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a polysubstituted pyrimidine derivative of significant interest to the fields of medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The precise arrangement of its chloro, methoxy, and methyl carboxylate groups offers multiple reaction sites for derivatization.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical and chemical properties of this compound. An accurate understanding of these properties is paramount for its effective handling, characterization, reaction optimization, and integration into synthetic workflows. The information presented herein is synthesized from supplier technical data and extrapolated from analyses of structurally related compounds, providing a robust framework for laboratory applications.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is to confirm its identity and basic characteristics. These identifiers are crucial for accurate documentation, database searching, and regulatory compliance.

The structure of this compound is defined by a central pyrimidine ring substituted at the 2 and 6 positions with chlorine atoms, at the 5 position with a methoxy group, and at the 4 position with a methyl carboxylate group. This specific arrangement dictates its chemical reactivity and physical behavior.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 878650-31-8 | [1] |

| Molecular Formula | C₇H₆Cl₂N₂O₃ | N/A |

| Molecular Weight | 237.04 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥98% | [1][3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

Physicochemical Data

While comprehensive experimental data for this specific molecule is not widely published, key physicochemical properties can be determined using standard laboratory methods or inferred from closely related analogues.

Table 2: Key Physicochemical Properties

| Property | Value / Observation | Significance & Experimental Insight |

| Melting Point | 54-58 °C (for the related 4,6-dichloro-5-methoxypyrimidine) | The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range indicates the presence of impurities. This value is for a closely related compound and should be experimentally verified for the title compound. |

| Boiling Point | Data not available; likely decomposes upon heating. | Given the molecular weight and functional groups, the compound is expected to have a high boiling point and will likely decompose before boiling under atmospheric pressure. Vacuum distillation is not recommended without prior thermal stability analysis (e.g., TGA). |

| Solubility | Slightly soluble in Chloroform and Dichloromethane. | Solubility dictates the choice of solvents for reactions, purification (e.g., recrystallization, chromatography), and analytical sample preparation. Experimental determination in a range of common laboratory solvents (e.g., Ethyl Acetate, THF, Acetonitrile, Methanol) is highly recommended. |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the compound. While specific spectra for this molecule are not publicly available, the expected spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct singlets should be observed in the aromatic/alkoxy region: one corresponding to the three protons of the C5-methoxy group (expected around 3.9-4.1 ppm) and another for the three protons of the C4-ester methyl group (expected around 3.8-4.0 ppm). The absence of a proton on the pyrimidine ring simplifies the spectrum.

-

¹³C NMR: The carbon NMR spectrum will be more complex. Distinct signals are expected for the two carbons bearing chlorine atoms (C2, C6), the two oxygen-bearing carbons (C5, C4-ester carbonyl), the methoxy and ester methyl carbons, and the remaining pyrimidine ring carbons (C4, C5).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

~1730-1750 cm⁻¹: A strong C=O stretch from the methyl ester group.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations from the pyrimidine ring.

-

~1200-1300 cm⁻¹: C-O stretching from the ester and methoxy groups.

-

~700-850 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The most abundant peaks in this cluster would be at m/z 236 (for C₇H₆³⁵Cl₂N₂O₃), m/z 238 (for C₇H₆³⁵Cl³⁷ClN₂O₃), and m/z 240 (for C₇H₆³⁷Cl₂N₂O₃) in an approximate ratio of 9:6:1.

-

Fragmentation: Common fragmentation pathways may include the loss of the methoxy radical (•OCH₃), the methyl ester group (•COOCH₃), or chlorine radicals (•Cl).

Single-Crystal X-ray Diffraction

For definitive structural elucidation, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Although data is not available for the title compound, analysis of the related molecule 4,6-dichloro-5-methoxypyrimidine reveals a nearly planar molecular structure.[4][5] Obtaining single crystals of the title compound, likely through slow evaporation from a suitable solvent like acetonitrile, would confirm bond lengths, bond angles, and intermolecular packing interactions.[4]

Experimental Methodologies

To ensure scientific integrity, all incoming samples of this compound should be re-characterized. The following protocols are standard procedures for verifying the physical properties.

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive characterization of this compound.

Protocol 1: Melting Point Determination

-

Expertise & Trustworthiness: This protocol uses a calibrated digital apparatus for accuracy and reproducibility. The rate of heating is critical near the melting point to ensure thermal equilibrium.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Heat rapidly to about 15-20°C below the expected melting point (based on analogue data, start heating slowly from ~35°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

-

-

Validation: Perform the measurement in triplicate to ensure consistency.

Protocol 2: Spectroscopic Sample Preparation

-

Expertise & Trustworthiness: The choice of solvent and sample preparation technique is crucial for obtaining high-quality, artifact-free spectra.

-

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals.

-

-

FT-IR Spectroscopy (ATR):

-

Place a small, dry amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

-

Causality: ATR is a rapid and reliable method for solid samples that requires minimal preparation and avoids the complexities of making KBr pellets.

-

-

Mass Spectrometry (ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.

-

If necessary, add a trace amount of formic acid or ammonium acetate to promote ionization.

-

Infuse the solution directly into the mass spectrometer.

-

Causality: ESI is a soft ionization technique ideal for polar organic molecules, providing a strong signal for the molecular ion with minimal fragmentation.

-

Safety and Handling

Based on data for structurally similar dichloropyrimidine compounds, this compound should be handled with care.

-

Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2] The compound may be sensitive to air and moisture.[2]

Conclusion

This compound is a valuable reagent for chemical synthesis. This guide has detailed its fundamental chemical and physical properties, providing a necessary foundation for its use in a research setting. While many properties are inferred from related structures, the provided experimental protocols offer a clear path for in-house validation. Adherence to the outlined safety and handling procedures is essential for ensuring safe laboratory practice.

References

- CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google P

-

2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem. (URL: [Link])

-

4,6-Dichloro-5-methoxypyrimidine - PMC - NIH. (URL: [Link])

-

4,6-dichloro-5-methoxypyrimidine - ChemBK. (URL: [Link])

-

This compound, 98% - Otto Chemie Pvt. Ltd. (URL: [Link])

-

N,N-Dimethylsulfamoyl chloride, 99% - Otto Chemie Pvt. Ltd. (URL: [Link])

-

METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | CAS#:189281-66-1 | Chemsrc. (URL: [Link])

-

(PDF) 4,6-Dichloro-5-methoxypyrimidine - ResearchGate. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt - ResearchGate. (URL: [Link])

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. (URL: [Link])

-

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate - ResearchGate. (URL: [Link])

-

4,6-DICHLORO-5-METHOXYPYRIMIDINE - gsrs. (URL: [Link])

-

methyl 2-acetylhept-6-ynoate | CAS#:131190-10-8 | Chemsrc. (URL: [Link])

-

Methyl 2, 6-dichloro-5-methoxypyrimidine-4-carboxylate, min 98%, 100 mg - CP Lab Safety. (URL: [Link])

-

CAS#:1446253-05-9 - Chemsrc. (URL: [Link])

Sources

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate molecular weight.

An In-depth Technical Guide to Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate: Properties, Synthesis, and Applications

Abstract

This compound is a polysubstituted pyrimidine derivative that serves as a highly functionalized and versatile intermediate in synthetic organic chemistry. With a molecular weight of 237.04 g/mol and the chemical formula C₇H₆Cl₂N₂O₃, this compound features multiple reactive sites, including two electrophilic chlorine atoms and an ester group, making it a valuable building block for the synthesis of complex heterocyclic compounds.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, anticipated spectroscopic profile, a plausible synthetic strategy, its reactivity, and its potential applications in drug discovery and development. It is intended for researchers, medicinal chemists, and process development scientists who utilize heterocyclic scaffolds to construct novel molecular entities.

Physicochemical Properties and Structural Elucidation

The utility of a synthetic intermediate is fundamentally defined by its physical and chemical characteristics. This section details the core data, structural features, and expected analytical signatures for this compound.

Core Compound Data

Quantitative data for this compound is summarized in the table below, compiled from chemical supplier and database information.

| Property | Value | Source(s) |

| Molecular Weight | 237.04 g/mol | [1][2][3] |

| Molecular Formula | C₇H₆Cl₂N₂O₃ | [1][2] |

| CAS Number | 878650-31-8 | [2][3] |

| Appearance | Solid | [1][3] |

| Purity | ≥95.0% (Typical) | [1][3] |

| InChI Key | WPKWCOJJOVQDPB-UHFFFAOYSA-N | [1][3] |

| SMILES | COC1=C(N=C(N=C1Cl)Cl)C(=O)OC | [2] |

Structural Analysis

The structure of this compound is defined by a central pyrimidine ring substituted at positions 2, 4, 5, and 6. The two chlorine atoms at the 2- and 6-positions are key reactive handles for nucleophilic substitution, a common strategy in the elaboration of pyrimidine scaffolds.[4]

Caption: Chemical structure of the target compound.

Anticipated Spectroscopic Profile

While specific spectral data is not publicly available, an experienced chemist can predict the key features based on the molecule's functional groups.

-

¹H NMR: Three distinct singlet signals would be expected in a deuterated solvent like CDCl₃. One signal around 3.9-4.1 ppm for the methyl ester protons (-COOCH₃), another around 3.8-4.0 ppm for the methoxy protons (-OCH₃), and potentially a third signal if there are any aromatic protons, though this structure is fully substituted.

-

¹³C NMR: Signals for the two distinct chlorine-bearing carbons (C2, C6) would appear in the 160-170 ppm range. The carbonyl carbon of the ester would be found further downfield (>165 ppm). The methoxy and methyl ester carbons would produce signals around 50-60 ppm.[5]

-

FT-IR: Key vibrational bands would include C=O stretching for the ester group (approx. 1720-1740 cm⁻¹), C-O stretching for the ether and ester linkages (approx. 1200-1300 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹).[6]

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) cluster. Due to the presence of two chlorine atoms, the isotopic pattern would be a distinctive M, M+2, and M+4 pattern with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[6]

Synthesis and Mechanism

Polysubstituted pyrimidines are typically synthesized via cyclization followed by functional group manipulation. The synthesis of the title compound likely involves the chlorination of a dihydroxy-pyrimidine precursor.

Proposed Synthetic Workflow

The most logical synthetic route involves the construction of a 5-methoxy-pyrimidine-2,6-diol (which may exist as the tautomeric barbituric acid derivative), followed by esterification and a double chlorination step. The chlorination of hydroxyl groups on a pyrimidine ring is a standard transformation, frequently accomplished with reagents like phosphorus oxychloride (POCl₃).[7][8]

Caption: Proposed high-level synthetic workflow.

Generalized Experimental Protocol for Chlorination

The following protocol is a generalized procedure based on established methods for chlorinating similar pyrimidine systems.[8][9]

Objective: To convert Methyl 5-methoxy-2,6-dihydroxypyrimidine-4-carboxylate to this compound.

Materials:

-

Methyl 5-methoxy-2,6-dihydroxypyrimidine-4-carboxylate (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (5-10 equivalents, used as reagent and solvent)

-

N,N-Dimethylaniline (catalytic amount, optional)

-

Toluene or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge the starting dihydroxy-pyrimidine (1 eq.).

-

Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq.) to the flask under a nitrogen atmosphere. Causality Note: Using POCl₃ in excess ensures complete conversion and can serve as the reaction solvent, driving the reaction forward.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This highly exothermic step hydrolyzes the excess POCl₃. Trustworthiness Note: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) due to the vigorous evolution of HCl gas.

-

Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or toluene (3x).

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Applications

The synthetic value of this compound lies in its predictable reactivity, making it an excellent scaffold for building molecular diversity.

Reactivity Profile and Derivatization Potential

The primary sites for chemical modification are the two chlorine atoms. They are susceptible to nucleophilic aromatic substitution (SₙAr) by a wide range of nucleophiles. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the ester group facilitates this substitution.

Caption: Derivatization pathways via nucleophilic substitution.

Applications in Drug Discovery

Pyrimidine derivatives are ubiquitous in medicinal chemistry and are core components of numerous approved drugs.[4] This specific building block is valuable for:

-

Kinase Inhibitors: The pyrimidine core can act as a hinge-binding motif in many protein kinase inhibitors used in oncology. The chloro-substituents can be displaced by amines from other fragments to build potent and selective inhibitors.

-

Antiviral and Antimicrobial Agents: Many nucleoside analogues with modified pyrimidine bases exhibit antiviral activity. This scaffold can be used to synthesize novel nucleoside mimetics.

-

Fragment-Based Drug Discovery (FBDD): As a highly functionalized fragment, it can be used in screening campaigns or elaborated based on structural biology data to grow a fragment hit into a lead compound. Its multiple points of diversification allow for rapid generation of a focused compound library to explore the structure-activity relationship (SAR).[10][11]

Safety, Handling, and Storage

Proper handling of this reactive intermediate is critical to ensure laboratory safety.

Hazard Identification

The compound is classified with several hazards based on available safety data sheets.

| Hazard Class | GHS Statement | Source |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [2] |

| Skin Irritation | H315: Causes skin irritation | [2][12] |

| Eye Irritation | H319: Causes serious eye irritation | [2][12] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [2] |

| Respiratory Irritation | H335: May cause respiratory irritation | [2] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Eyewash stations and safety showers should be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[13]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[15]

-

Hazardous Decomposition: Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[15]

References

-

PubChem. (n.d.). Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

-

Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o408. Retrieved from [Link]

-

Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-Methyl-5-Nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561. Retrieved from [Link]

- CN104370826B. (2016). Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. Google Patents.

-

SpectraBase. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. Retrieved from [Link]

- CN101486684B. (2011). Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.

-

H. T. Srinivasa, et al. (2021). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Polycyclic Aromatic Compounds. Retrieved from [Link]

- CN102432547A. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. Retrieved from [Link]

-

Richter, S. N., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 8(9). Retrieved from [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. achmem.com [achmem.com]

- 3. This compound [cymitquimica.com]

- 4. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]

- 7. asianpubs.org [asianpubs.org]

- 8. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 10. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, and the specific arrangement of chloro, methoxy, and carboxylate substituents on this molecule offers multiple avenues for synthetic modification and the development of novel therapeutic agents. An unambiguous structural elucidation and confirmation of purity are paramount for its application in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of established principles of spectroscopy and comparative analysis with structurally related analogs.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₇H₆Cl₂N₂O₃ and a molecular weight of 237.04 g/mol , dictates its unique spectroscopic signature. The aromatic pyrimidine ring, substituted with two electron-withdrawing chlorine atoms, a methoxy group, and a methyl carboxylate group, results in a distinct electronic environment for each nucleus and bond, which can be probed by various spectroscopic techniques. This guide will deconstruct the anticipated spectroscopic data to provide a comprehensive understanding of the molecule's structural features.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct singlets corresponding to the protons of the methoxy and the methyl ester groups. Due to the absence of protons directly attached to the pyrimidine ring, the spectrum will be devoid of signals in the aromatic region.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 - 4.2 | Singlet | 3H | -OCH₃ (methoxy) | The methoxy group at the C5 position is deshielded by the electronegative oxygen atom. |

| ~ 3.9 - 4.1 | Singlet | 3H | -COOCH₃ (methyl ester) | The methyl protons of the ester group are also in an electron-deficient environment. |

The precise chemical shifts can be influenced by the solvent used for analysis. The electron-withdrawing nature of the dichloropyrimidine ring will likely shift both signals downfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents on the pyrimidine ring. The two chlorine atoms will cause significant downfield shifts for the carbons they are attached to (C2 and C6).

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | C=O (ester carbonyl) | Carbonyl carbons typically resonate in this downfield region. |

| ~ 160 - 165 | C2 and C6 | These carbons are directly bonded to chlorine atoms, causing a strong deshielding effect. |

| ~ 150 - 155 | C4 | This carbon is part of the pyrimidine ring and is attached to the electron-withdrawing carboxylate group. |

| ~ 130 - 135 | C5 | The carbon bearing the methoxy group will be shifted downfield. |

| ~ 60 - 65 | -OCH₃ (methoxy) | The carbon of the methoxy group is shielded compared to the aromatic carbons. |

| ~ 52 - 56 | -COOCH₃ (methyl ester) | The methyl carbon of the ester group appears in this typical range. |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Characteristic vibrational frequencies are expected for the C=O of the ester, the C-O bonds of the ester and ether, and the C-Cl bonds, as well as vibrations from the pyrimidine ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1730 - 1750 | Strong | C=O stretching (ester) |

| ~ 1550 - 1600 | Medium | C=N and C=C stretching (pyrimidine ring) |

| ~ 1200 - 1300 | Strong | C-O stretching (ester and ether) |

| ~ 1000 - 1100 | Medium | C-O stretching (ether) |

| ~ 700 - 800 | Medium-Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide structural information through its fragmentation pattern. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 236/238/240 | Molecular ion peak [M]⁺ |

| 205/207/209 | Loss of -OCH₃ |

| 177/179/181 | Loss of -COOCH₃ |

The fragmentation will likely involve the loss of the methoxy and methyl carboxylate groups.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a spectrometer operating at a frequency of 75 MHz or higher.

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary compared to ¹H NMR.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing it into a thin, transparent disk.

-

Data Acquisition:

-

Use a FT-IR spectrometer.

-

Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to deduce structural information.

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By leveraging ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols offer a foundation for the experimental acquisition of this critical data, enabling its effective use in the advancement of chemical and pharmaceutical research.

References

-

MySkinRecipes. (n.d.). Methyl 2,6-dichloropyrimidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2, 4-dichloro-5-methoxy pyrimidine.

-

ResearchGate. (n.d.). 4,6-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

An In-depth Technical Guide to Determining the Solubility of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate in various organic solvents. In the absence of extensive published data for this specific compound, this document emphasizes robust experimental design, methodological rigor, and the principles of data interpretation.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated pyrimidine ring and the methoxy and carboxylate groups, suggest it may serve as a key intermediate in the synthesis of novel therapeutic agents. Understanding its solubility in a range of organic solvents is paramount for several critical stages of the drug development pipeline:

-

Reaction Chemistry: Optimizing reaction conditions, including solvent selection, is crucial for efficient synthesis. Poor solubility of a reactant can lead to low yields, slow reaction kinetics, and the formation of impurities.

-

Purification: Crystallization, a common method for purifying solid compounds, is highly dependent on the solute's solubility profile in different solvents and solvent mixtures. A solvent must be chosen in which the compound is sparingly soluble at low temperatures but readily soluble at higher temperatures.

-

Formulation: For a drug to be effective, it must be formulated into a stable dosage form that allows for consistent and predictable delivery. Solubility data is essential for developing both oral and parenteral formulations.

-

Analytical Method Development: Accurate quantification of the compound, for example by High-Performance Liquid Chromatography (HPLC), requires the selection of a solvent that fully dissolves the analyte without interfering with the analytical measurement.

Given the importance of solubility, a systematic approach to its determination is essential for advancing the study of this compound.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative assessment of the intermolecular forces between the solute and the solvent.[1] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The key molecular properties of this compound that will influence its solubility include:

-

Polarity: The presence of electronegative chlorine, oxygen, and nitrogen atoms creates polar bonds within the molecule, resulting in a significant dipole moment. This suggests that the compound will have a higher affinity for polar solvents.

-

Hydrogen Bonding: The ester and methoxy groups, as well as the nitrogen atoms in the pyrimidine ring, can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, as it requires the creation of a larger cavity in the solvent.[2]

Predictive thermodynamic models, such as UNIFAC and COSMO-RS, can provide initial estimates of solubility, but experimental determination remains the gold standard for obtaining accurate and reliable data.[3][4][5][6]

Experimental Determination of Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a solid in a solvent is the shake-flask method .[2] This method involves equilibrating a surplus of the solid compound with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solid is then measured.

Essential Equipment and Reagents

-

Analytical Balance: For accurate weighing of the solute.

-

Temperature-Controlled Shaker or Water Bath: To maintain a constant temperature and ensure thorough mixing.

-

Centrifuge: To separate the undissolved solid from the saturated solution.

-

Volumetric Flasks and Pipettes: For accurate dilutions.

-

HPLC or UV-Vis Spectrophotometer: For quantifying the concentration of the dissolved solute.

-

This compound: Of known purity.

-

Organic Solvents: High-purity, analytical grade.

Step-by-Step Experimental Protocol

-

Preparation of the Solid: Ensure the this compound is a fine, uniform powder to maximize the surface area for dissolution. This can be achieved by gentle grinding with a mortar and pestle.

-

Addition of Solute and Solvent: Accurately weigh an excess amount of the solid compound into a series of vials. Add a known volume of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to pellet the remaining solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

Calculation of Solubility: The solubility is calculated from the concentration of the diluted sample and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Self-Validating System and Causality

-

Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached and the solution is indeed saturated.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Why pre-warmed pipette? If the saturated solution cools during transfer, the solute may precipitate, leading to an underestimation of its solubility.

-

Why a validated analytical method? The accuracy of the solubility measurement is directly dependent on the accuracy and precision of the method used for quantification.

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Polarity Index | Hydrogen Bonding | Solubility (mg/mL) |

| Hexane | 0.1 | Non-polar aprotic | < 0.1 |

| Toluene | 2.4 | Non-polar aprotic | 1.5 |

| Dichloromethane | 3.1 | Polar aprotic | 15.2 |

| Acetone | 5.1 | Polar aprotic | 55.8 |

| Ethyl Acetate | 4.4 | Polar aprotic | 30.1 |

| Ethanol | 4.3 | Polar protic | 75.6 |

| Methanol | 5.1 | Polar protic | 90.3 |

| Water | 10.2 | Polar protic | < 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

The hypothetical data suggests that the solubility of this compound is highly dependent on the polarity and hydrogen bonding capacity of the solvent. The low solubility in non-polar solvents like hexane and the high solubility in polar protic solvents like methanol and ethanol are consistent with the presence of polar functional groups and hydrogen bond acceptors in the molecule. The moderate solubility in polar aprotic solvents like acetone and ethyl acetate further supports this interpretation.

Conclusion

This guide has outlined a robust and scientifically sound methodology for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and adhering to the principles of good laboratory practice, researchers can generate high-quality, reliable data that will be invaluable for the continued development of this promising compound. The systematic approach described herein will enable informed decisions regarding reaction optimization, purification strategies, and formulation development, ultimately accelerating its potential transition from a laboratory curiosity to a valuable chemical entity.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]

- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds.

- This compound. CymitQuimica.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds.

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

Substituted Dichloropyrimidines: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in the nucleic acids cytosine, thymine, and uracil underscores its fundamental role in biological systems.[3] This inherent biological relevance has inspired chemists to explore substituted pyrimidines, leading to the discovery of a multitude of therapeutic agents with diverse applications, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4][5][6]

Among the various pyrimidine-based starting materials, dichloropyrimidines stand out as exceptionally versatile and valuable building blocks in the synthesis of complex molecular architectures.[7] The electron-deficient nature of the pyrimidine ring, amplified by the presence of two strongly electron-withdrawing chlorine atoms, renders the scaffold highly susceptible to a range of chemical transformations.[8] This heightened reactivity allows for the sequential and often regioselective introduction of various substituents, providing a powerful platform for generating extensive libraries of compounds for drug discovery. The commercial availability of various dichloropyrimidine isomers further enhances their utility.[2]

This technical guide offers an in-depth exploration of the synthesis and applications of substituted dichloropyrimidines, with a focus on three principal synthetic strategies:

-

Nucleophilic Aromatic Substitution (SNAr): A fundamental reaction for the direct displacement of chloride ions by a wide array of nucleophiles.

-

Suzuki-Miyaura Coupling: A robust palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed method for the construction of carbon-nitrogen bonds.

Through a detailed examination of these methodologies, supported by experimental protocols, data-driven insights, and mechanistic visualizations, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of dichloropyrimidines in the pursuit of novel therapeutic agents.